molecular formula C19H23NO4 B3752269 N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide

N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide

Cat. No. B3752269
M. Wt: 329.4 g/mol
InChI Key: VXOWSCCBONVSRU-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide, commonly known as DIMEB, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. DIMEB belongs to the class of compounds known as benzamides, which have been extensively studied for their potential therapeutic applications. In

Mechanism of Action

The mechanism of action of DIMEB is not fully understood, but it is believed to involve the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC activity, DIMEB can increase the acetylation of histones, leading to the activation of genes that are involved in various biological processes.
Biochemical and Physiological Effects:
DIMEB has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. DIMEB has also been shown to possess anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of DIMEB is its ability to selectively inhibit HDAC activity, making it a useful tool compound for studying the role of HDACs in various biological processes. However, one limitation of DIMEB is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations of the compound to achieve the desired effect.

Future Directions

There are several future directions for research on DIMEB. One area of interest is the development of more potent HDAC inhibitors based on the structure of DIMEB. Another area of interest is the investigation of the anti-inflammatory and anti-cancer properties of DIMEB in animal models. Additionally, the potential therapeutic applications of DIMEB in the treatment of various diseases, including cancer and inflammation, should be explored further.
Conclusion:
In conclusion, DIMEB is a synthetic compound that has been widely used in scientific research as a tool compound for studying the role of benzamide derivatives in various biological processes. Its ability to selectively inhibit HDAC activity and exhibit anti-inflammatory and anti-cancer properties makes it a promising candidate for drug development. While there are limitations to its use, future research on DIMEB has the potential to lead to the development of new and more effective therapies for various diseases.

Scientific Research Applications

DIMEB has been extensively used in scientific research as a tool compound for studying the role of benzamide derivatives in various biological processes. It has been shown to exhibit potent inhibitory activity against several enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. DIMEB has also been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-13-9-14(2)11-16(10-13)24-8-7-20-19(21)15-5-6-17(22-3)18(12-15)23-4/h5-6,9-12H,7-8H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOWSCCBONVSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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